molecular formula C7H13NO B3017683 2-(Azetidin-1-yl)cyclobutan-1-ol CAS No. 2138004-56-3

2-(Azetidin-1-yl)cyclobutan-1-ol

Cat. No.: B3017683
CAS No.: 2138004-56-3
M. Wt: 127.187
InChI Key: RJWDLVZERKSWDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(Azetidin-1-yl)cyclobutan-1-ol, often involves cycloaddition reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for azetidines typically involve the use of organometallic reagents and catalysts. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) can rapidly produce bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, triethylamine, and phosphorous oxychloride for nucleophilic substitutions . Reaction conditions often involve refluxing in solvents like toluene or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield ketones, while nucleophilic substitution can introduce various functional groups into the azetidine ring .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring structure.

    β-Lactams: A class of compounds that includes penicillins and cephalosporins.

Uniqueness

2-(Azetidin-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an azetidine ring, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(azetidin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDLVZERKSWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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